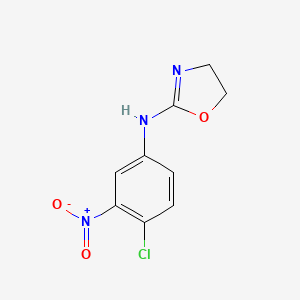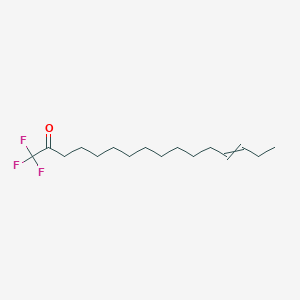
1,1,1-Trifluorohexadec-13-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluorohexadec-13-en-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexadec-13-en-2-one backbone. This compound is notable for its unique chemical properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluorohexadec-13-en-2-one typically involves the introduction of a trifluoromethyl group into a hexadec-13-en-2-one precursor. One common method is the fluorination of a suitable precursor using reagents such as trifluoromethyl iodide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must also include purification steps to isolate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluorohexadec-13-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1,1-Trifluorohexadec-13-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1,1-Trifluorohexadec-13-en-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with biological membranes and proteins. This interaction can modulate enzyme activity and influence metabolic pathways.
Comparison with Similar Compounds
1,1,1-Trifluoroethane: A hydrofluorocarbon with similar trifluoromethyl functionality but different applications.
1,1,1-Trifluoro-2,4-hexanedione: Another trifluoromethyl ketone with distinct chemical properties and uses.
Uniqueness: 1,1,1-Trifluorohexadec-13-en-2-one is unique due to its long carbon chain and the presence of a double bond, which confer specific chemical and physical properties that differentiate it from other trifluoromethyl ketones.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile reactivity make it a valuable compound for research and application.
Properties
CAS No. |
166812-74-4 |
|---|---|
Molecular Formula |
C16H27F3O |
Molecular Weight |
292.38 g/mol |
IUPAC Name |
1,1,1-trifluorohexadec-13-en-2-one |
InChI |
InChI=1S/C16H27F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(20)16(17,18)19/h3-4H,2,5-14H2,1H3 |
InChI Key |
VXHRRTDMUPBLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCCCC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B15165105.png)
![4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B15165120.png)
![{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile](/img/structure/B15165122.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid](/img/structure/B15165127.png)
![1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]-](/img/structure/B15165130.png)
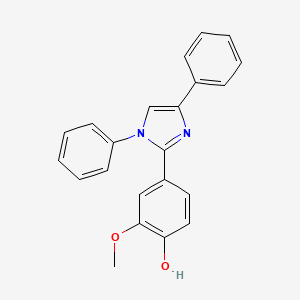
![1-Cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine](/img/structure/B15165137.png)
![2-[(E)-(2-Methylphenyl)diazenyl]pyridine](/img/structure/B15165144.png)
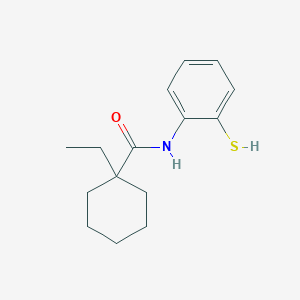
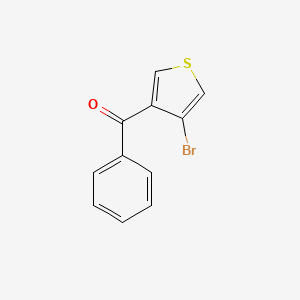
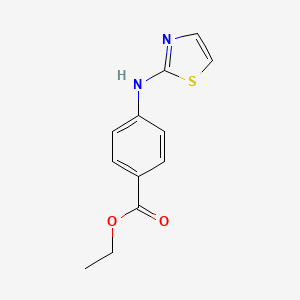
![2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine](/img/structure/B15165193.png)
